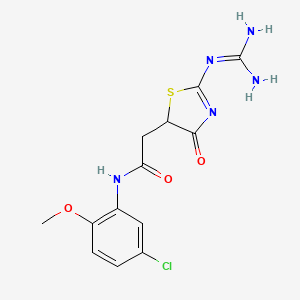![molecular formula C31H33NO2 B11048092 diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate is a complex organic compound with the following chemical formula:
C17H23N
and a molecular weight of approximately 241.38 g/mol . It belongs to the bicyclo[2.2.1]heptane family and contains both aromatic and bicyclic moieties.Métodos De Preparación
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Researchers and chemists interested in its synthesis would need to explore novel approaches.
Análisis De Reacciones Químicas
Reactivity: Diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate may undergo various chemical reactions, including:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Substituents on the aromatic rings can be modified.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3). Reaction conditions vary based on the specific transformation.
Major Products: The major products resulting from these reactions would include derivatives of this compound, such as substituted analogs or functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound may serve as a catalyst in organic transformations.
Materials Science: Its unique structure could contribute to novel materials.
Drug Discovery: Researchers might explore its potential as a drug scaffold.
Biological Activity: Investigating its interactions with biological targets.
Fine Chemicals: It could find applications in specialty chemicals.
Mecanismo De Acción
The precise mechanism by which diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While specific analogs are scarce, we can compare this compound with related bicyclo[2.2.1]heptane derivatives. Its uniqueness lies in the combination of aromatic and bicyclic moieties.
Propiedades
Fórmula molecular |
C31H33NO2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
[diphenyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]methyl] acetate |
InChI |
InChI=1S/C31H33NO2/c1-22(33)34-31(23-13-7-5-8-14-23,24-15-9-6-10-16-24)26-17-11-12-18-27(26)32-28-21-25-19-20-30(28,4)29(25,2)3/h5-18,25H,19-21H2,1-4H3 |
Clave InChI |
IRSPQEHWPHAWES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4CC5CCC4(C5(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)